3'-O-Desmethyl-3'-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid is a complex organic compound with the molecular formula C27H34N2O9 and a molecular weight of 530.567 g/mol . This compound is a derivative of Methoxyfenozide, a well-known insect growth regulator used in agriculture. The addition of the glucopyranosyl group enhances its solubility and bioavailability, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid typically involves multiple steps, starting from Methoxyfenozide. The key steps include:
Desmethylation: Removal of the methyl group from Methoxyfenozide.
Glucopyranosylation: Addition of the beta-D-glucopyranosyl group.
Oxopropanoic Acid Formation: Introduction of the oxopropanoic acid moiety.
Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process is typically carried out in batch reactors with continuous monitoring of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on insect growth and development.
Medicine: Explored for potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of new agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid involves binding to specific molecular targets, such as insect hormone receptors. This binding disrupts normal hormonal functions, leading to impaired growth and development in target insects. The compound’s glucopyranosyl group enhances its solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Methoxyfenozide: The parent compound, used as an insect growth regulator.
Tebufenozide: Another insect growth regulator with a similar mode of action.
Halofenozide: A related compound with distinct chemical properties.
Uniqueness
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid is unique due to its enhanced solubility and bioavailability, which are attributed to the glucopyranosyl group. This makes it more effective in certain applications compared to its parent compound and other similar insect growth regulators .
Properties
Molecular Formula |
C30H38N2O11 |
---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[3-[[tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]-2-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C30H38N2O11/c1-15-10-16(2)12-18(11-15)28(40)32(30(4,5)6)31-27(39)19-8-7-9-20(17(19)3)42-29-26(38)25(37)24(36)21(43-29)14-41-23(35)13-22(33)34/h7-12,21,24-26,29,36-38H,13-14H2,1-6H3,(H,31,39)(H,33,34)/t21-,24-,25+,26-,29-/m1/s1 |
InChI Key |
FTFSRKSLXJFXSN-WZTHBQBKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(=O)O)O)O)O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.